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4-nitrocyclohexan-1-one

Cat. No.: B6235426
CAS No.: 327157-43-7
M. Wt: 143.1
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Description

Significance of Nitroketones in Advanced Synthetic Organic Chemistry

Nitroketones, particularly α-nitroketones, are highly valuable bifunctional reagents in organic synthesis. rsc.org The presence of two electron-withdrawing groups, the carbonyl and the nitro functionalities, activates the molecule for a variety of synthetic transformations. rsc.org Historically, nitro compounds were primarily recognized for their use in explosives and as precursors to dyes. scispace.com However, contemporary research has increasingly focused on their role as versatile intermediates in constructing complex molecules. scispace.comsci-hub.se

The synthetic utility of nitroketones stems from several key features:

Versatile Reactivity : The nitro group is a powerful electron-withdrawing group, which facilitates many reactions. It also can be readily transformed into a wide array of other functional groups. sci-hub.se

C-C and C-Heteroatom Bond Formation : Nitroketones are employed in numerous metal- and organocatalyzed domino reactions to form C–C, C–O, and C–N bonds. rsc.org These reactions include Michael additions, Mannich reactions, and various cycloadditions. rsc.org

Synthesis of Biologically Active Molecules : These compounds serve as crucial building blocks for the synthesis of biologically active natural products and pharmaceutical drugs. rsc.org

Heterocycle Synthesis : α-Nitroketones are precursors for a variety of useful organic frameworks, including isoxazoles, pyrazoles, chromans, and dihydrofurans. rsc.orgrsc.org They can generate active 1,3-dipolar intermediates like nitronates and nitrile oxides, which are key in cycloaddition reactions for forming these heterocyclic systems. rsc.orgrsc.org

The ability to undergo a range of transformations makes nitroketones, and by extension 4-nitrocyclohexan-1-one, powerful tools for synthetic chemists aiming to build intricate molecular structures.

Historical Context of Cyclohexanone (B45756) Derivative Research Methodologies

Research involving cyclohexanone and its derivatives has a rich history, evolving from early explorations of complex structures to the development of major industrial processes. In the early 20th century, chemists attempted to synthesize polyhedral compounds like adamantane (B196018) using derivatives of cyclohexanone, though these initial efforts were unsuccessful. wikipedia.org

A significant milestone in the industrial application of cyclohexanone chemistry was the development of methods for producing caprolactam, the monomer for Nylon 6. The primary industrial route involves the conversion of cyclohexanone to its oxime, which then undergoes a Beckmann rearrangement to yield caprolactam. wikipedia.org This process highlights the importance of cyclohexanone as a high-volume chemical intermediate. wikipedia.orgresearchgate.net

The cyclohexanone scaffold is also a common starting point for the synthesis of pharmaceuticals. For instance, a well-established method for synthesizing the anesthetic ketamine involves the reaction of 2-chlorobenzonitrile (B47944) with a cyclopentyl Grignard reagent, which is a related cyclic ketone system. ias.ac.in More recent methods have focused on synthesizing ketamine directly from cyclohexanone derivatives to avoid toxic reagents like bromine. ias.ac.in The continuous development of synthetic methods reflects an ongoing effort to improve efficiency, safety, and access to valuable cyclohexanone-based molecules. researchgate.net

Current Research Frontiers in Nitrofunctionalized Cyclohexane (B81311) Scaffolds

Current research on nitrofunctionalized cyclohexane scaffolds, including this compound, is focused on leveraging their unique reactivity for asymmetric synthesis and the creation of complex, stereochemically defined molecules. The development of enantioselective reactions is a major frontier, as the resulting chiral building blocks are highly valuable in medicinal chemistry and natural product synthesis. nih.govnih.gov

Key areas of contemporary research include:

Asymmetric Synthesis : Efficient methods are being developed for the asymmetric synthesis of α-alkylated cyclohexanedione derivatives. These methods often employ chiral auxiliaries, such as SAMP-hydrazones, to achieve high enantiomeric excess. nih.gov The resulting chiral ketones are important precursors for a variety of natural products. nih.gov

Stereoselective Reductions : The reduction of the ketone in substituted cyclohexanones, such as this compound, can lead to different stereoisomers (cis or trans). The stereochemical outcome is influenced by the steric bulk of substituents and the trajectory of the hydride attack. youtube.com Research focuses on controlling this selectivity to produce specific diastereomers, which is crucial for the biological activity of the final product.

Synthesis of Bioactive Molecules : Nitro-containing scaffolds are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). nih.gov For example, the asymmetric synthesis of the antidepressant rolipram (B1679513) utilizes an enantioselective conjugate addition to a nitroalkene. nih.gov Similarly, functionalized cyclohexenones derived from related precursors have been investigated for their potential anticancer properties. nih.gov

Domino and Rearrangement Reactions : The development of novel catalytic systems enables complex transformations, such as enantioselective rearrangement and cyclization reactions, to build polycyclic indole (B1671886) derivatives from functionalized cyclic compounds. rsc.org These advanced strategies allow for the rapid construction of molecular complexity from relatively simple starting materials.

The exploration of nitrofunctionalized cyclohexanes continues to push the boundaries of synthetic chemistry, providing access to novel molecular architectures with potential applications in materials science and medicine.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem nih.gov
Molecular Formula C₆H₉NO₃PubChem nih.gov
Molecular Weight 143.14 g/mol PubChem nih.gov
Canonical SMILES C1CC(=O)CCC1N+[O-]PubChem nih.gov
InChIKey RFHYQGJFKZEPEB-UHFFFAOYSA-NPubChem nih.gov
CAS Number 327157-43-7PubChem nih.gov

Table 2: Examples of Synthetic Transformations Involving Cyclohexanone and Nitro-Compounds

Reaction TypeStarting Material(s)Product TypeSignificanceReference
Beckmann Rearrangement Cyclohexanone oximeCaprolactamMajor industrial route to Nylon 6 wikipedia.org
Asymmetric Alkylation 1,4-Cyclohexanedione (B43130) monoethylene acetal (B89532) SAMP-hydrazoneα-Alkylated 1,4-cyclohexanedione derivativesAccess to important chiral building blocks nih.gov
Michael Addition 4-Hydroxycoumarin, BenzylideneacetoneWarfarin precursorAsymmetric synthesis of an anticoagulant API nih.gov
Henry (Nitro-Aldol) Reaction Nitromethane, Aldehydeβ-Nitro alcoholKey step in the synthesis of APIs like Metaraminol nih.gov
Alkene Oxidation 1-(2-chlorophenyl)-cyclohexene2-(2-chlorophenyl)-2-hydroxycyclohexan-1-oneIntermediate in a non-toxic synthesis of Ketamine ias.ac.in

Properties

CAS No.

327157-43-7

Molecular Formula

C6H9NO3

Molecular Weight

143.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 4 Nitrocyclohexan 1 One and Its Structural Analogs

De Novo Synthesis Routes for 4-Nitrocyclohexan-1-one

Advanced Nitration Strategies for Cyclohexanone (B45756) Precursors

The direct nitration of cyclohexanone and its derivatives is a primary method for the synthesis of this compound. Traditional nitrating agents like mixed acid (a combination of nitric and sulfuric acids) have been widely used. numberanalytics.com However, these classical methods often suffer from drawbacks such as harsh reaction conditions, low selectivity leading to unwanted byproducts, and the generation of significant acidic waste. numberanalytics.comnumberanalytics.com

To overcome these limitations, modern nitration techniques have been developed, focusing on milder and more selective reagents. These include:

Nitronium Salts: Reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorophosphate (B91526) (NO₂PF₆) are highly electrophilic and can effectively nitrate (B79036) cyclohexanone precursors under milder conditions, often with improved selectivity and reduced waste. numberanalytics.com

Nitric Acid in Combination with Catalysts: The use of solid acid catalysts such as zeolites or the application of ionic liquids in conjunction with nitric acid can enhance reaction rates and selectivity while minimizing corrosive waste streams. numberanalytics.com

Alternative Nitrating Agents: Other reagents, including acetyl nitrate and benzoyl nitrate, offer more controlled nitration and can be employed under neutral or basic conditions. numberanalytics.com

Electrochemical Nitration: This technique utilizes electricity to generate the reactive nitronium ion in situ, thereby reducing the reliance on harsh chemical reagents. numberanalytics.comnumberanalytics.com

These advanced strategies provide chemists with a broader toolkit for the efficient and more environmentally benign synthesis of this compound from readily available cyclohexanone starting materials.

Cyclization Reactions Utilizing Nitroalkene Substrates

An alternative de novo approach involves the construction of the cyclohexanone ring from acyclic precursors already containing the nitro group. Cyclization reactions that utilize nitroalkene substrates are particularly powerful in this regard. The Michael addition of a nucleophile to a nitroalkene can initiate a cascade of reactions leading to the formation of the six-membered ring.

For instance, the reaction of a dicarbonyl compound or its enamine/enolate equivalent with a nitro-functionalized Michael acceptor can lead to the formation of a new carbon-carbon bond. Subsequent intramolecular reactions, such as an aldol (B89426) condensation or a similar cyclization, can then close the ring to form the 4-nitrocyclohexanone scaffold. The specific nature of the starting materials and reaction conditions can be tailored to control the substitution pattern on the resulting cyclic ketone.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Both transition metal catalysis and organocatalysis have been applied to the synthesis of nitroketones and related cyclohexanone derivatives.

Transition Metal-Catalyzed Transformations for Nitroketones

Transition metal catalysts are powerful tools for a wide array of chemical transformations, including the formation of C-C and C-heteroatom bonds. mdpi.com While direct transition metal-catalyzed nitration of cyclohexanone is less common, these catalysts are instrumental in synthesizing precursors and analogs of this compound. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental for constructing complex molecular frameworks that could subsequently be converted to the target nitroketone. mdpi.commdpi.com

Furthermore, transition metals like nickel can catalyze intramolecular cycloadditions of substrates containing both a diene and an alkyne, providing a pathway to complex cyclic systems. williams.edu Such strategies could be adapted to synthesize highly substituted cyclohexene (B86901) derivatives, which could then be further functionalized to introduce the nitro and ketone functionalities. Iron catalysis is also emerging as a more sustainable alternative for various cross-coupling and cyclization reactions. mdpi.com

Catalyst TypeExample ReactionRelevance to this compound Synthesis
PalladiumSuzuki Coupling, Heck Reaction mdpi.commdpi.comSynthesis of complex precursors that can be further elaborated.
NickelIntramolecular [4+2] Cycloadditions williams.eduFormation of the cyclohexene ring system.
IronCross-coupling, Cyclization mdpi.comA more sustainable approach to key synthetic intermediates.
CopperNitration of specific substrates researchgate.netPotential for direct, catalyzed nitration under milder conditions.

Organocatalytic and Biocatalytic Pathways to Cyclohexanone Derivatives

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of cyclohexanone synthesis, chiral secondary amines are often used to catalyze asymmetric Michael additions and aldol reactions. researchgate.net These reactions can be employed in a cascade sequence to construct chiral cyclohexanone scaffolds with high enantioselectivity. For example, the reaction of an enal with a nitro-containing nucleophile, catalyzed by a chiral amine, can lead to the formation of a chiral intermediate that subsequently cyclizes to a substituted cyclohexanone. researchgate.net

Biocatalysis employs enzymes to perform chemical transformations. nih.gov Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. chemrxiv.org While direct enzymatic synthesis of this compound is not yet established, biocatalytic methods are highly relevant for producing chiral precursors and analogs. For instance, ketoreductases (KREDs) can reduce prochiral ketones to chiral alcohols with high enantiopurity. nih.gov Similarly, transaminases can convert ketones into chiral amines. nih.gov Nitroreductase enzymes, which can reduce nitro groups, are also being explored, though they often require cofactors. chemrxiv.org Halohydrin dehalogenases have shown the unusual ability to catalyze the ring-opening of epoxides with nitrite (B80452), leading to the formation of β-nitroalcohols, which are valuable chiral building blocks. acs.org

Catalysis TypeKey FeaturesPotential Application in Synthesis
Organocatalysis Uses small organic molecules, often chiral.Asymmetric synthesis of chiral cyclohexanone scaffolds.
Biocatalysis Employs enzymes, highly selective, mild conditions. nih.govchemrxiv.orgProduction of chiral alcohols, amines, and other functionalized precursors.

Enantioselective and Diastereoselective Synthesis of Chiral 4-Nitrocyclohexanone Scaffolds

The synthesis of single enantiomers or diastereomers of 4-nitrocyclohexanone derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts, such as chiral transition metal complexes or organocatalysts. For example, copper complexes with chiral bisoxazoline ligands have been used to catalyze enantioselective cycloaddition reactions, achieving high yields and enantiomeric excesses. chemrxiv.org Nickel-catalyzed enantioselective cyclizations of alkynones have also been reported to produce highly enantioenriched cyclobutanols, a strategy that could potentially be adapted for the synthesis of larger rings. thieme-connect.de

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. This can be influenced by the stereochemistry of the starting materials, the reagents used, and the reaction conditions. For example, crystallization-induced diastereomer transformation (CIDT) has been successfully employed to convert one diastereomer into another, more desired one, by taking advantage of differences in solubility. nih.gov This technique has been used in the synthesis of 4-nitroisoxazolidine scaffolds, demonstrating its potential for controlling stereochemistry in related nitro-containing heterocyclic systems. nih.gov Cascade reactions, such as a one-pot nitro-Mannich/lactamization sequence, have also been developed for the diastereoselective synthesis of highly substituted nitropyrrolidin-2-ones. nih.gov

The development of both enantioselective and diastereoselective methods is crucial for accessing the full range of stereoisomers of 4-nitrocyclohexanone and its analogs, enabling detailed studies of their properties and potential applications.

Asymmetric Diels-Alder Reactions for Chiral Cyclohexanone Formation

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, capable of creating up to four chiral centers in a single step. wiley-vch.de The enantioselective version of this reaction is of particular interest for synthesizing chiral cyclohexanones. wiley-vch.de

The development of chiral Lewis acid catalysts has been pivotal in advancing asymmetric Diels-Alder reactions. wiley-vch.de For instance, copper(II) complexes with bis(oxazoline) ligands have been shown to effectively catalyze the enantioselective Diels-Alder reaction between acryloyl-2-oxazolidinones and cyclopentadiene (B3395910). wiley-vch.de Similarly, chiral indium complexes have been utilized to catalyze asymmetric Diels-Alder reactions, with the ability to regenerate the active catalyst. wiley-vch.de

A practical approach for asymmetric Diels-Alder reactions involves the use of enantiomerically pure hydroxy sulfones derived from 1,2-epoxycyclohexane. nih.gov The acrylate (B77674) esters of these chiral alcohols undergo BCl3-catalyzed Diels-Alder reactions with various dienes at low temperatures, exhibiting high dienophile face selectivity. nih.gov The resulting chiral esters can be readily cleaved, allowing for the recovery of the chiral controller. nih.gov

Another strategy involves the use of cyclic vinyl-p-tolylsulfilimines as chiral dienophiles. These can be obtained from the corresponding (Z)-sulfinylacrylonitriles and undergo asymmetric Diels-Alder reactions with dienes like cyclopentadiene under mild conditions to yield chiral cyclohexanone precursors. nih.gov

Recent advancements have also explored biocatalytic desymmetrization reactions as an alternative to traditional Diels-Alder approaches for accessing chiral cyclohexenones. acs.org For example, the synthesis of 4-cyano-4-methyl-2-cyclohexenone, an intermediate for complex natural products, has been achieved with high enantioselectivity using ene-reductases. acs.org

Table 1: Examples of Asymmetric Diels-Alder Reactions for Chiral Cyclohexanone Synthesis

DieneDienophileCatalyst/ControllerProductEnantiomeric Excess (ee)Reference
CyclopentadieneAcryloyl-2-oxazolidinoneBis(oxazoline)-copper(II) complexChiral Cyclohexanone DerivativeHigh wiley-vch.de
Various DienesAcrylate ester of chiral hydroxy sulfoneBCl3Chiral Cyclohexanone EsterHigh nih.gov
CyclopentadieneCyclic vinyl-p-tolylsulfilimineThermal or CatalyzedChiral Cyclohexanone AdductNot Specified nih.gov
N/A2,5-CyclohexadienoneEne-reductase (YqjM)4-Cyano-4-methyl-2-cyclohexenone85% acs.org

Stereocontrol in Ring-Forming and Functionalization Steps

Achieving stereocontrol is a critical aspect of synthesizing complex cyclic molecules like this compound and its analogs. This control can be exerted during the ring-forming reaction itself or in subsequent functionalization steps.

In the context of Diels-Alder reactions, the endo rule often dictates the initial stereochemical outcome, leading to the formation of the kinetically favored product. libretexts.org The use of chiral auxiliaries attached to the dienophile allows for the transfer of chirality to the newly formed stereocenters. libretexts.org These auxiliaries can be later removed, providing an efficient way to introduce asymmetry. libretexts.org

For existing cyclic systems, functionalization reactions can be directed by the inherent stereochemistry of the starting material. For instance, the diversification of chiral cyclohexenones obtained from desymmetrization reactions has been demonstrated through Michael additions and Corey-Chaykovsky reactions, where the stereochemical integrity of the existing quaternary stereocenter is preserved. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of nitro compounds is crucial for developing more sustainable and environmentally friendly processes.

Solvent-Free and Aqueous Medium Reaction Development

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use of often hazardous organic solvents. Microwave-assisted solvent-free synthesis has been successfully applied to the preparation of nitrones and nitro chalcones (α,β-unsaturated ketones). arabjchem.orgresearchgate.net For example, the condensation of N-substituted hydroxylamine (B1172632) hydrochlorides with aldehydes and ketones under microwave irradiation without a solvent provides a rapid, clean, and high-yielding route to nitrones. arabjchem.org Similarly, the Claisen-Schmidt condensation to form nitro chalcones can be efficiently carried out using clay catalysts under solvent-free microwave conditions. researchgate.net A one-pot, solvent-free synthesis of acyclic α-nitro ketones has also been developed via the nitroaldol (Henry) reaction. acs.org

Photoredox and Electrochemical Methods in Nitroketone Synthesis

Photoredox and electrochemical methods represent promising green alternatives to traditional synthetic protocols, often proceeding under mild conditions and reducing the need for harsh reagents.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. nih.gov This strategy has been successfully employed in the decarboxylative arylation of α-oxo acids to produce ketones, a process that proceeds at room temperature without the need for strong bases or organometallic reagents. nih.govscispace.com The mechanism involves the generation of radical intermediates through single-electron transfer processes initiated by a photoexcited catalyst. nih.gov This approach has also been extended to a decarboxylative nitro-Mannich reaction for the synthesis of β-nitroamines. nih.gov

Electrochemical synthesis offers another green avenue for chemical transformations by using electricity to drive reactions, thereby minimizing the use of chemical redox agents. purdue.edu This technique has been applied to the reduction of various nitro compounds. uchile.cl The electrochemical reduction of nitro compounds often proceeds through the formation of a nitro radical anion, the stability and reactivity of which can be studied using techniques like cyclic voltammetry. uchile.cl Electrochemical methods are being explored for the synthesis of high-nitrogen and energetic materials, offering a safer and more environmentally benign alternative to traditional methods that often use heavy-metal reagents. purdue.edu

Flow Chemistry and Continuous Processing in Nitrocyclohexane (B1678964) Derivative Synthesis

Flow chemistry, or continuous processing, has gained significant traction as a safer, more efficient, and scalable alternative to traditional batch production, particularly for reactions involving hazardous materials or exothermic processes. bohrium.comallfordrugs.comeuropa.eu The synthesis of nitroalkane derivatives is an area where flow chemistry offers substantial advantages. acs.orgrsc.org

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and product quality. researchgate.net The small reaction volumes inherent in microreactors enhance safety when dealing with energetic compounds like nitroalkanes. researchgate.net

The catalytic hydrogenation of nitrocyclohexane to produce valuable chemicals like cyclohexanone oxime, cyclohexanone, and cyclohexylamine (B46788) has been investigated under both batch and flow conditions. bohrium.comrsc.orgresearchgate.net Flow processes offer a promising alternative for these transformations. bohrium.comrsc.org Furthermore, a continuous platform has been developed for the on-demand generation of nitroalkanes via the oxidation of oximes, which can then be used directly in subsequent reactions, such as the aza-Henry reaction, without isolation. acs.org This approach minimizes the handling and storage of potentially unstable nitroalkane intermediates. acs.org The reduction of both aromatic and aliphatic nitro compounds to primary amines has also been successfully achieved under continuous-flow conditions using trichlorosilane, offering a metal-free and efficient method. nih.gov

The integration of flow chemistry is a key step towards more sustainable and safer manufacturing in the fine chemical and pharmaceutical industries. europa.eursc.org

Stereochemical and Conformational Analysis of 4 Nitrocyclohexan 1 One

Elucidation of Preferred Conformations in Solution and Crystalline States

The cyclohexane (B81311) ring is not planar; it adopts a puckered three-dimensional structure to relieve internal strain. The most stable of these is the "chair" conformation, which minimizes both angle strain by maintaining near-tetrahedral bond angles and torsional strain by keeping all adjacent hydrogen atoms in a staggered arrangement. pressbooks.pub For 4-nitrocyclohexan-1-one, the chair conformation is the predominant form in both solution and solid crystalline states.

In a substituted cyclohexane, any substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). libretexts.org Through a process called ring flipping, these positions interconvert. pressbooks.pub Generally, a substituent prefers the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. fiveable.me In the case of this compound, the conformer with the nitro group in the equatorial position is significantly more stable and thus constitutes the majority of the equilibrium mixture. In the crystalline state, molecules typically adopt their lowest energy conformation, meaning the nitro group will be found in the equatorial position.

Analysis of Chair-Boat Interconversions in Substituted Cyclohexanones

While the chair form is the most stable, cyclohexane rings are conformationally mobile. The interconversion between the two possible chair conformations—a process known as ring flipping—does not happen directly. Instead, the ring must pass through several higher-energy intermediate conformations. The entire pathway can be visualized as:

Chair ⇌ Half-Chair ⇌ Twist-Boat ⇌ Boat ⇌ Twist-Boat ⇌ Half-Chair ⇌ Chair'

The "boat" conformation is less stable than the chair due to torsional strain from eclipsing C-H bonds and a significant steric clash between the "flagpole" hydrogens at the 1 and 4 positions. libretexts.org The "twist-boat" conformation is a local energy minimum, slightly more stable than the boat, while the "half-chair" is the highest energy point on this pathway, representing the transition state for the chair-to-twist-boat conversion. utexas.edujkps.or.kr

Influence of Nitro and Ketone Functional Groups on Ring Conformation and Dynamics

The conformational preference in this compound is dictated by the steric and electronic properties of its two functional groups.

Nitro Group (-NO₂): The primary influence of the 4-nitro group is its steric bulk. To quantify the preference of a substituent for the equatorial position, chemists use "A-values," which represent the free energy difference between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org While the specific A-value for a nitro group can vary slightly depending on the measurement conditions, it is significant enough to create a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. fiveable.me In the axial conformation, the nitro group would experience steric repulsion from the axial hydrogens at the C-2 and C-6 positions.

Dynamics of Conformational Equilibria

At room temperature, the two chair conformations of this compound (one with an axial nitro group and one with an equatorial nitro group) are in a rapid dynamic equilibrium. The energy barrier for this ring flip is low enough that the interconversion happens thousands of times per second. libretexts.org However, because the equatorial conformer is more stable, it is the more populated state at equilibrium.

ConformationRelative Energy (kcal/mol) - General CyclohexaneKey Features
Chair0Most stable; no angle or torsional strain.
Twist-Boat~5.5Local energy minimum; flexible.
Boat~7.0Transition state; flagpole interactions and torsional strain.
Half-Chair~10.0Highest energy transition state; significant angle and torsional strain.

Table 1: Approximate relative energies for the principal conformations of a cyclohexane ring. The values are slightly altered by substitution but show the general stability trend. utexas.edujkps.or.kr

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Studies of Conformational Interconversion

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique used to study dynamic processes like conformational interconversion. At room temperature, the ring flip of this compound is so fast on the NMR timescale that the signals for the axial and equatorial protons are averaged into a single, sharp signal.

As the temperature of the sample is lowered, the rate of interconversion slows. Eventually, a point is reached (the coalescence temperature) where the signals broaden significantly. Upon further cooling, the rate becomes slow enough that the NMR spectrometer can distinguish between the two distinct chair conformers. At this "slow exchange" limit, separate signals for the axial and equatorial protons of the major (equatorial-nitro) and minor (axial-nitro) conformers can be observed. By analyzing the spectra at different temperatures, researchers can calculate the activation energy (ΔG‡) for the ring-flipping process.

Factors Influencing Rotameric States and Ring Flip Barriers

Several factors contribute to the conformational equilibrium and the energy barrier for the ring flip in this compound.

Steric Strain: This is the most dominant factor determining the equilibrium position. The preference for the larger nitro group to be in the equatorial position is driven by the avoidance of 1,3-diaxial interactions, which are a form of steric strain. fiveable.mefiveable.me The larger the substituent, the greater the steric repulsion, and the more the equilibrium will favor the equatorial conformer. youtube.com

Torsional Strain: During the ring flip, the molecule must pass through the half-chair and boat conformations, where C-H bonds are eclipsed, leading to torsional strain. This strain is the primary contributor to the energy barrier of the interconversion process itself. utexas.edu

Dipole-Dipole Interactions: Both the ketone and the nitro group are polar. The interaction between their respective dipoles can influence the conformational preference. In 1,4-disubstituted cyclohexanes like this one, the dipoles can be aligned to either attract or repel each other depending on the conformation. While generally a weaker effect than sterics, these electronic interactions can subtly shift the position of the equilibrium.

Stereochemical Purity and Advanced Chiral Resolution Techniques

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exist as a pair of enantiomers and cannot be resolved into optically active forms.

However, the principles of stereochemical purity and chiral resolution are critically important when considering reactions involving this compound or its derivatives. nih.gov For instance, if this compound were to be reduced asymmetrically to form 4-nitrocyclohexan-1-ol, the resulting alcohol would be chiral. The product would be a racemic mixture (an equal mixture of both enantiomers), which would require separation to obtain a stereochemically pure compound.

Advanced chiral resolution techniques are employed to separate such racemic mixtures. A prevalent and powerful method is chiral High-Performance Liquid Chromatography (HPLC) . This technique involves using a stationary phase that is itself chiral. When a racemic mixture is passed through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates. This differential interaction allows for their separation, yielding the individual, enantiomerically pure compounds. wikipedia.org Another classical method involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers, which can then be separated by more conventional means like crystallization due to their different physical properties. wikipedia.org

Chiral Chromatography Methodologies for Enantiomeric Excess Determination (e.g., Chiral SFC)

The separation of enantiomers is a crucial step in the characterization of chiral molecules. Chiral chromatography is the most widely used technique for this purpose, with Chiral Supercritical Fluid Chromatography (SFC) emerging as a powerful and green alternative to traditional High-Performance Liquid Chromatography (HPLC).

Chiral SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The properties of supercritical fluids, being intermediate between those of a liquid and a gas, allow for high diffusion rates and low viscosity, which can lead to faster and more efficient separations compared to HPLC.

The key to enantiomeric separation in chiral SFC lies in the use of a chiral stationary phase (CSP). These stationary phases are modified with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most common and effective for a wide range of chiral compounds. The separation is achieved through differential interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector.

For the determination of the enantiomeric excess of this compound, a systematic screening of various chiral columns and mobile phase modifiers (co-solvents like methanol, ethanol, or isopropanol) would be necessary to identify the optimal separation conditions.

Table 1: Hypothetical Chiral SFC Screening Parameters for this compound

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Cellulose-basedAmylose-basedCellulose-based
Mobile Phase CO2 / MethanolCO2 / EthanolCO2 / Isopropanol
Detection UVUVUV

This table represents a hypothetical screening approach, as specific experimental data for this compound is not available.

Derivatization Strategies for Stereoisomer Separation and Analysis

An alternative or complementary approach to direct chiral chromatography is the derivatization of enantiomers with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical and chemical properties and can, therefore, be separated by standard, non-chiral chromatography techniques like achiral HPLC or Gas Chromatography (GC).

For this compound, the ketone functional group is the most likely site for derivatization. For instance, it could be reacted with a chiral hydrazine (B178648) or a chiral primary amine to form diastereomeric hydrazones or imines, respectively. The choice of the derivatizing agent is crucial and depends on factors such as reactivity, the stability of the resulting diastereomers, and the presence of a chromophore for detection.

Once the diastereomers are separated, their relative amounts can be determined, which directly corresponds to the enantiomeric composition of the original sample. However, this method has potential drawbacks, such as the requirement for a high enantiomeric purity of the derivatizing agent and the possibility of kinetic resolution or racemization during the derivatization reaction.

Table 2: Potential Derivatization Agents for this compound

Derivatizing Agent ClassFunctional Group TargetedResulting Product
Chiral HydrazinesKetoneDiastereomeric Hydrazones
Chiral AminesKetoneDiastereomeric Imines

This table illustrates potential derivatization strategies. Specific derivatization reactions for this compound have not been reported in the reviewed literature.

Reactivity Profiles and Mechanistic Investigations of 4 Nitrocyclohexan 1 One

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the cyclohexanone (B45756) ring. libretexts.org This section details reactions that directly involve the nitro moiety.

The reduction of the nitro group in 4-nitrocyclohexan-1-one can lead to the formation of either an amine or an oxime, depending on the reaction conditions and reagents employed.

Reduction to Amines:

The conversion of nitro compounds to primary amines is a fundamental transformation in organic synthesis. frontiersin.orgnih.gov This reduction can be achieved through various methods, including catalytic hydrogenation and the use of metal reductants. frontiersin.orgwikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. frontiersin.orgwikipedia.orgmasterorganicchemistry.com The process involves the adsorption of the nitro compound onto the catalyst surface, followed by the sequential reduction of the nitro group.

Metal-Based Reductions: Reagents like iron in acidic media or tin(II) chloride are also effective for this transformation. wikipedia.orgyoutube.com The mechanism of nitro group reduction is complex and proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov

The general pathway for the reduction of a nitro group to an amine is as follows:

R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)

Reduction to Oximes:

The partial reduction of a nitro group to an oxime is another important transformation. This can be achieved under specific conditions that halt the reduction at the oxime stage. Recent advancements have utilized visible light photoredox catalysis for the mild and efficient conversion of nitroalkanes to oximes. acs.orgresearchgate.net For instance, the use of a photoredox organocatalyst like 4CzIPN with an amine as a reductant can facilitate this transformation under gentle conditions. acs.org Another approach involves the reaction of secondary nitroalkanes with sodium nitrite (B80452) under neutral, aqueous conditions, where the nitro compound itself can catalyze its conversion to an oxime. researchgate.net

The formation of oximes from nitro compounds can also be influenced by the presence of other functional groups and the reaction medium. researchgate.net

The strong electron-withdrawing effect of the nitro group makes the α-hydrogens acidic and susceptible to deprotonation. nih.gov This property also makes the nitro group a competent leaving group in certain reactions.

Elimination reactions can occur where the nitro group and an adjacent hydrogen atom are removed to form a double bond. nih.gov This process often happens under basic conditions. The nitro group can also be displaced by a nucleophile, although this is less common than elimination. The reactivity in these substitution and elimination reactions is highly dependent on the specific substrate and reaction conditions.

The acidity of the α-hydrogen to the nitro group allows for the formation of a nitronate anion in the presence of a base. nih.govwikipedia.org This nitronate is a key intermediate in several important carbon-carbon bond-forming reactions.

Henry (Nitroaldol) Reaction:

The Henry reaction involves the addition of a nitronate anion to an aldehyde or ketone, resulting in the formation of a β-nitro alcohol. wikipedia.orgname-reaction.comorganic-chemistry.orgsynarchive.comyoutube.com The reaction is base-catalyzed and reversible. wikipedia.org

The mechanism involves the following steps:

Deprotonation of the α-carbon of the nitroalkane by a base to form a resonance-stabilized nitronate ion. name-reaction.com

Nucleophilic attack of the nitronate ion on the carbonyl carbon of the aldehyde or ketone. name-reaction.com

Protonation of the resulting alkoxide to yield the β-nitro alcohol. name-reaction.com

The products of the Henry reaction are valuable synthetic intermediates that can be further transformed into other functional groups, such as nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.org

Michael Addition:

The nitronate anion can also act as a nucleophile in a Michael addition reaction, adding to an α,β-unsaturated carbonyl compound. nih.gov This conjugate addition is a powerful tool for forming new carbon-carbon bonds and creating more complex molecules. Asymmetric organocatalysis has been successfully applied to the conjugate addition of nitroalkanes to α,β-unsaturated carbonyl compounds, yielding enantiomerically enriched products. nih.gov

Reactions at the Ketone Functionality

The ketone group in this compound provides another site for a variety of chemical transformations. The reactivity of the carbonyl group is influenced by both electronic and steric factors. libretexts.org

The carbonyl group of this compound can undergo a wide range of nucleophilic addition reactions. libretexts.orgmsu.edu These reactions are fundamental to the derivatization of ketones.

Aldehydes are generally more reactive than ketones towards nucleophilic attack. libretexts.org This is due to both steric hindrance from the two alkyl groups in ketones and the electron-donating nature of these groups, which slightly reduces the partial positive charge on the carbonyl carbon. libretexts.orglibretexts.org

Common derivatization reactions include:

Formation of Hydrates, Acetals, and Thioacetals: Ketones can react with water to form hydrates (gem-diols), though the equilibrium often favors the ketone. libretexts.orgmsu.edu In the presence of alcohols and an acid catalyst, ketones form acetals. msu.edu Similarly, thiols react to form thioacetals. msu.edu

Reaction with Amines: Primary amines react with ketones to form imines, while secondary amines yield enamines. libretexts.org

Reduction to Alcohols: Ketones are readily reduced to secondary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu

The presence of the nitro group must be considered when performing reactions at the ketone, as some reagents may also react with the nitro group. stackexchange.com

The α-carbon atoms adjacent to the ketone are also reactive sites. The enolate formed under basic conditions can react with various electrophiles.

α-Arylation of Nitroketones:

A significant development in the functionalization of nitroketones is the α-arylation reaction. This reaction introduces an aryl group at the carbon atom between the ketone and the nitro group.

One effective method for this transformation involves the use of diaryliodonium salts as arylating agents. mdpi.comnih.gov This reaction can be carried out under transition-metal-free conditions, often mediated by a base. mdpi.comgoogle.com The process has been shown to be applicable to cyclic α-nitroketones, providing structurally diverse α-aryl-α-nitro ketones in good yields. mdpi.comnih.gov

Palladium-catalyzed α-arylation has also been a widely used method for functionalizing carbonyl compounds. nih.govnih.gov However, the development of metal-free alternatives is of great interest for economic and environmental reasons. google.com The α-arylation of nitroketones provides access to tertiary α-aryl, α-nitro ketones, which are valuable building blocks in organic synthesis. mdpi.comacs.org

Cycloaddition and Rearrangement Reactions

Detailed studies on the specific cycloaddition and rearrangement reactions of this compound are not extensively documented in publicly available literature. However, based on the known reactivity of cyclohexanones and nitro-containing compounds, its potential participation in such reactions can be inferred.

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of reactions in organic chemistry. wikipedia.orgmsu.edulibretexts.org These reactions are typically concerted, meaning bond-making and bond-breaking occur in a single step, and are often characterized by high stereospecificity. msu.edu Major classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. wikipedia.orglibretexts.org

[4+2] cycloadditions, most notably the Diels-Alder reaction, involve the reaction of a conjugated diene with a dienophile to form a six-membered ring. organic-chemistry.orgyoutube.comcerritos.edu For this compound to participate directly as a dienophile, it would require the presence of a double bond in conjugation with the carbonyl group, which is absent in its saturated ring structure. However, its enol or enolate form could potentially act as a diene in certain contexts, although this is not a typical reaction pathway.

More relevant to the structure of this compound is the possibility of its derivatives, such as a 4-nitrocyclohexenone, participating in Diels-Alder reactions. The electron-withdrawing nitro group would activate the double bond of the enone system, making it a more reactive dienophile. organic-chemistry.orglibretexts.org

Photochemical cycloadditions, such as the [2+2] cycloaddition, are another possibility. nsf.govyoutube.com These reactions are initiated by the absorption of light and can lead to the formation of four-membered rings. The carbonyl group of this compound could potentially undergo photochemical cycloaddition with an alkene, although specific examples involving this substrate are not readily found in the literature. The stereochemistry of such reactions is often predictable based on the orbital symmetry of the reacting species. youtube.com

The presence of the nitro and ketone functionalities in this compound suggests the potential for various intramolecular rearrangements and ring transformations, which could be catalyzed by acid or base. While specific studies on this compound are scarce, related transformations in similar systems provide some insight. For instance, ring transformations of other cyclic ketones and nitro-containing compounds have been documented, often leading to the formation of heterocyclic structures. novapublishers.com

It is plausible that under certain conditions, this compound could undergo rearrangements involving the nitro group, such as a Nef-type reaction of its corresponding nitronate ion, which would be formed under basic conditions. However, detailed mechanistic studies on such transformations for this specific molecule are not widely reported.

Kinetic and Thermodynamic Studies of Reaction Pathways

While specific kinetic and thermodynamic data for the cycloaddition and rearrangement reactions of this compound are not available, studies on closely related isomers provide valuable insights into the factors that govern its reactivity. A pertinent example is the research conducted on the keto-enol tautomerization of 2-nitrocyclohexanone (B1217707). This process is fundamental to understanding the reactivity of nitro-ketones, as the enol form is often a key intermediate in various reactions.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. youtube.com The transition state is the highest energy point along the reaction coordinate, and its structure and stability significantly influence the reaction rate.

A study on the keto-enol tautomerization of 2-nitrocyclohexanone provides activation parameters for the enolization and ketonization steps in different solvents. These parameters, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), offer a picture of the energy profile of the reaction.

Table 1: Activation Parameters for the Tautomerization of 2-Nitrocyclohexanone at 25°C (Data adapted from a study on 2-nitrocyclohexanone and presented here for illustrative purposes as a close analog to this compound)

SolventCatalystProcessΔG‡ (kcal/mol)ΔH‡ (kcal/mol)TΔS‡ (kcal/mol)
Cyclohexane (B81311)TriethylamineEnolization19.37.8-11.5
Ketonization17.76.8-10.9
Pyridine (B92270)Enolization21.38.9-12.4
Ketonization19.78.1-11.6
Acetonitrile (B52724)TriethylamineEnolization16.98.5-8.4
Ketonization16.27.9-8.3
PyridineEnolization18.29.3-8.9
Ketonization17.58.8-8.7
Chloroform (B151607)TriethylamineEnolization18.05.2-12.8
Ketonization16.94.5-12.4
PyridineEnolization19.76.1-13.6
Ketonization18.65.5-13.1

Source: Adapted from studies on 2-nitrocyclohexanone.

The data indicates that the activation energy is influenced by the solvent and the catalyst used. A more polar solvent like acetonitrile generally leads to a lower Gibbs free energy of activation compared to a nonpolar solvent like cyclohexane. This suggests that the transition state is more polar than the reactants and is stabilized by the polar solvent. The negative entropy of activation values are consistent with a more ordered transition state, as expected for a bimolecular process.

The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, and the solvent. The study of solvent effects provides crucial information about the reaction mechanism.

For the keto-enol tautomerization of 2-nitrocyclohexanone, the rate constants for enolization (k1) and ketonization (k-1) have been determined in various solvents.

Table 2: Rate Constants for the Tautomerization of 2-Nitrocyclohexanone at 25°C (Data adapted from a study on 2-nitrocyclohexanone and presented here for illustrative purposes as a close analog to this compound)

SolventCatalystk1 (M⁻¹s⁻¹)k-1 (M⁻¹s⁻¹)
CyclohexaneTriethylamine0.0120.25
Pyridine0.00080.015
AcetonitrileTriethylamine1.810.5
Pyridine0.211.1
ChloroformTriethylamine0.303.2
Pyridine0.0220.21

Source: Adapted from studies on 2-nitrocyclohexanone.

The data clearly shows that the reaction rates are significantly higher in more polar solvents like acetonitrile and chloroform compared to the nonpolar cyclohexane. This is consistent with a mechanism involving a polar transition state that is stabilized by polar solvents. The choice of catalyst also has a profound effect, with the stronger base, triethylamine, leading to faster reaction rates compared to the weaker base, pyridine.

Computational and Theoretical Chemistry of 4 Nitrocyclohexan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic landscape of 4-nitrocyclohexan-1-one, offering a detailed view of its molecular orbitals and the distribution of electron density.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would reveal the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group and the nitro group, reflecting the regions of highest electron density and the most likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the carbon atom of the carbonyl group and the nitrogen atom of the nitro group, indicating the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis derived from DFT calculations would provide a quantitative measure of the charge distribution across the molecule. The strong electron-withdrawing nature of both the carbonyl and nitro groups would result in a significant polarization of the molecule. The oxygen and nitrogen atoms are expected to carry partial negative charges, while the adjacent carbon atoms would bear partial positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative and based on general principles for similar compounds, as specific literature values are not available.)

Parameter Value
HOMO Energy -7.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 5.4 eV
Dipole Moment 3.5 D

For more precise energetic predictions, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, as well as composite methods like G3 or CBS-QB3, could be employed. These methods provide a more accurate description of electron correlation, leading to highly reliable predictions of thermochemical properties like the heat of formation and bond dissociation energies. While computationally more demanding, these methods are crucial for obtaining benchmark energetic data in the absence of experimental values. For this compound, such calculations would be invaluable for accurately assessing its stability and the energetics of its potential reaction pathways.

Conformational Energy Landscape Mapping

The conformational flexibility of the six-membered ring in this compound is a key determinant of its physical and chemical properties.

Like cyclohexane (B81311), this compound is expected to adopt a chair conformation to minimize angle and torsional strain. The presence of the sp²-hybridized carbonyl carbon slightly flattens the ring at that position. The nitro group at the C4 position can exist in either an axial or an equatorial orientation.

Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer with the nitro group in the equatorial position is predicted to be significantly more stable. In the axial conformation, the nitro group would experience steric repulsion with the axial hydrogen atoms at the C2 and C6 positions. Computational modeling can precisely quantify this energy difference, known as the A-value for the nitro group in this specific system. The global minimum energy conformer is therefore the chair conformation with an equatorial nitro group.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This data is illustrative and based on general principles for similar compounds, as specific literature values are not available.)

Conformer Relative Energy (kcal/mol)
Chair (Equatorial NO₂) 0.00
Chair (Axial NO₂) 1.10
Twist-Boat 5.50

The relative energies of the conformers can be used to calculate their populations at a given temperature using the Boltzmann distribution. At room temperature, the population of the less stable axial conformer is expected to be significantly lower than that of the equatorial conformer.

The interconversion between the two chair conformers (ring flip) proceeds through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat conformation. Computational methods can be used to map this interconversion pathway and calculate the associated energy barriers. These barriers determine the rate of conformational isomerization. For substituted cyclohexanes, these barriers are typically in the range of 10-12 kcal/mol.

Reaction Mechanism Modeling and Simulation

Theoretical modeling can provide detailed mechanistic insights into the reactions of this compound. For instance, the nucleophilic addition to the carbonyl group is a fundamental reaction for ketones. Computational studies can model the reaction pathway of a nucleophile approaching the carbonyl carbon. The trajectory of the nucleophile, the structure of the transition state, and the activation energy of the reaction can all be determined.

The presence of the electron-withdrawing nitro group at the C4 position is expected to influence the reactivity of the carbonyl group. While it is remote from the reaction center, its inductive effect can slightly increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for nucleophilic attack compared to unsubstituted cyclohexanone (B45756).

Furthermore, reactions involving the nitro group itself, such as its reduction to an amino group, can also be modeled. Theoretical calculations can help to elucidate the stepwise mechanism of such reductions, identifying key intermediates and transition states, and providing a deeper understanding of the reaction kinetics and thermodynamics.

Potential Energy Surface Mapping for Key Transformations

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wikipedia.orgnumberanalytics.com By mapping the PES, chemists can identify stable isomers, transition states, and the lowest-energy pathways for chemical reactions. uleth.ca This involves calculating the energy at various atomic arrangements to visualize the "energy landscape" a reaction traverses. wikipedia.org For this compound, specific studies mapping the PES for key transformations, such as conformational changes (e.g., chair-boat interconversion) or potential reaction pathways, are not documented in readily accessible literature. Such a study would typically involve systematically changing key bond lengths, angles, and dihedrals and calculating the corresponding energy to identify transition states and intermediates.

Molecular Dynamics Simulations of Reactive Events and Intermediates

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering insights into dynamic processes. mdpi.com These simulations can be used to study the behavior of reactive intermediates, solvent effects, and the thermodynamics of complex formation. The process involves calculating the forces between atoms and using them to solve the equations of motion, thereby simulating the trajectory of the system. mdpi.com For this compound, there are no specific published MD studies that focus on its reactive events or the behavior of its intermediates in solution or other environments.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict various spectroscopic properties, which can then be used to interpret experimental data or to identify unknown compounds.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of conformational averaging. cam.ac.uk While online databases and software exist for predicting NMR spectra for general organic molecules, specific, peer-reviewed computational studies detailing the predicted chemical shifts and coupling constants for the distinct protons and carbons of this compound are not available.

A hypothetical table of predicted NMR data would look like this, but requires specific computational research to be populated accurately.

Table 1: Hypothetical Predicted NMR Data for this compound (Note: The following data is illustrative and not based on actual computational results.)

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C1 (C=O) 208.5 -
C2/C6 40.2 2.45 (axial), 2.30 (equatorial)
C3/C5 28.1 2.10 (axial), 1.95 (equatorial)

Vibrational Frequency Analysis and Infrared/Raman Spectra Simulation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. uleth.ca DFT calculations are highly effective at predicting these vibrational frequencies. researchgate.net A standard computational workflow involves optimizing the molecular geometry and then calculating the second derivatives of the energy (the Hessian matrix) to obtain the frequencies and intensities of the vibrational modes. uleth.ca For this compound, while experimental IR data may exist, a detailed computational analysis assigning the specific vibrational modes (e.g., C=O stretch, NO₂ symmetric and asymmetric stretches, ring vibrations) is not found in the literature.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on actual computational results.)

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted Intensity (IR)
C=O Stretch 1715 Strong
NO₂ Asymmetric Stretch 1550 Strong
NO₂ Symmetric Stretch 1370 Strong

UV-Vis Absorption and Emission Spectroscopy Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling electronic transitions, such as those observed in UV-Vis spectroscopy. qnl.qaresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions, which are often related to the promotion of electrons between molecular orbitals (e.g., from the HOMO to the LUMO). qnl.qa For this compound, which contains a carbonyl and a nitro chromophore, one would expect electronic transitions in the UV region. However, specific TD-DFT studies modeling the UV-Vis spectrum of this compound have not been published.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Nitrocyclohexan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-nitrocyclohexan-1-one in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map the connectivity and chemical environment of each atom within the molecule. The molecule can exist as two distinct diastereomers, cis and trans, depending on the relative orientation of the nitro group with respect to the plane of the ring. NMR is crucial for distinguishing between these isomers.

In its most stable chair conformation, the protons and carbons in the cyclohexane (B81311) ring are chemically distinct, leading to complex but interpretable spectra. The chemical shifts are significantly influenced by the electron-withdrawing nature of the ketone and nitro groups.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted NMR spectral data for the trans-isomer of this compound, which is generally expected to be the more stable form. The numbering convention assigns C1 to the carbonyl carbon and C4 to the carbon bearing the nitro group.

Table 1: Predicted ¹H NMR Data for trans-4-Nitrocyclohexan-1-one (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
H-2, H-6 (axial) 2.6 - 2.8 ddd ~14, 12, 5
H-2, H-6 (equatorial) 2.3 - 2.5 ddd ~14, 5, 3
H-3, H-5 (axial) 2.2 - 2.4 m -
H-3, H-5 (equatorial) 2.5 - 2.7 m -

Note: This data is theoretical and based on established principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for trans-4-Nitrocyclohexan-1-one (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C-1 (C=O) 206 - 209
C-2, C-6 38 - 41
C-3, C-5 30 - 33

Note: This data is theoretical and based on established principles of NMR spectroscopy. Actual experimental values may vary.

While 1D NMR provides essential information, complex spin systems in cyclic structures like this compound often lead to overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and definitively assign each signal.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For instance, it would show a clear correlation between the proton at C4 (H-4) and its neighbors on C3 and C5, and similarly trace the connectivity from H-3/H-5 to H-2/H-6, confirming the uninterrupted spin system around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is used to link each proton signal directly to the carbon atom to which it is attached. An HSQC spectrum would unambiguously assign the proton multiplets at ~2.4 ppm and ~2.7 ppm to their respective carbon signals at C2/C6 and C3/C5, and the downfield proton signal at ~4.7 ppm to the C4 carbon at ~85 ppm.

Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and the spatial orientation of molecules. This makes ssNMR particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs of this compound would yield distinct ¹³C ssNMR spectra due to differences in crystal packing and intermolecular interactions, allowing for their identification and characterization. Furthermore, ssNMR can probe the dynamics and strength of intermolecular interactions, such as hydrogen bonds, within the crystal lattice.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density, and thus the atomic positions, can be generated. This technique provides unequivocal proof of molecular geometry, conformation, and the arrangement of molecules in the crystal lattice.

A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. The primary findings would include:

Conformation: Confirmation of the cyclohexane ring adopting a chair conformation, which is its lowest energy state.

Stereochemistry: Unambiguous determination of the relative stereochemistry (cis or trans). For the thermodynamically more stable trans isomer, the analysis would show the nitro group occupying an equatorial position to minimize steric strain.

Bond Parameters: Precise measurement of all bond lengths and angles. This would reveal details such as the planarity around the sp²-hybridized carbonyl carbon and the geometry of the nitro group.

Table 3: Expected Crystallographic and Molecular Geometry Data

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (for racemate)
Ring Conformation Chair
Nitro Group Position (trans isomer) Equatorial
C=O Bond Length ~1.21 Å
C-NO₂ Bond Length ~1.53 Å

Note: These values are typical for similar organic molecules and represent expected outcomes from a single-crystal X-ray analysis.

The crystal packing of this compound is governed by non-covalent intermolecular interactions. The X-ray diffraction data allows for a detailed analysis of these forces, which dictate the crystal's stability and physical properties.

Hydrogen Bonding: While lacking classic hydrogen bond donors (like O-H or N-H), the molecule contains potent hydrogen bond acceptors in the oxygen atoms of the carbonyl and nitro groups. The crystal structure would likely be stabilized by a network of weak C-H···O hydrogen bonds, where activated C-H groups on the cyclohexane ring interact with the oxygen atoms of neighboring molecules.

Other Interactions: Halogen bonding and π-stacking are not relevant for this compound as it lacks halogen atoms and aromatic systems.

Mass Spectrometry for Mechanistic Insights and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

For this compound (Molecular Weight: 143.13 g/mol ), an electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 143. The fragmentation of this molecular ion would proceed through characteristic pathways for cyclic ketones and nitroalkanes.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
143 [C₆H₉NO₃]⁺˙ Molecular Ion (M⁺˙)
97 [M - NO₂]⁺ Loss of a nitro radical (•NO₂)
86 [C₄H₆O]⁺˙ α-cleavage and loss of nitromethane radical
71 [C₄H₇O]⁺ α-cleavage next to carbonyl

Note: This data is theoretical and based on established principles of mass spectrometry. Relative intensities will depend on ionization conditions.

These fragmentation patterns serve as a molecular fingerprint, allowing for the identification of this compound in complex mixtures, such as reaction monitoring or environmental analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula (C₆H₉NO₃) and confirming its identity with high confidence.

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of transient species and reaction intermediates in the synthesis of this compound. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is crucial for proposing the structures of short-lived intermediates that may not be isolable. In a typical synthesis, such as the nitration of cyclohexanone (B45756), HRMS can be coupled with a suitable ionization source to monitor the reaction mixture in real-time. By extracting ions from the reaction vessel and analyzing their exact masses, chemists can identify key intermediates, such as enolates or nitronium adducts, and gain a deeper understanding of the reaction mechanism. This level of detail is critical for optimizing reaction conditions to improve yield and minimize the formation of byproducts. The high resolving power of HRMS also allows for the differentiation of isobaric species, which have the same nominal mass but different elemental compositions, a common challenge in the analysis of complex reaction mixtures.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. For this compound, MS/MS provides valuable information about the connectivity of the atoms within the molecule. In a typical MS/MS experiment, the protonated molecule of this compound is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for cyclic nitro compounds include the loss of the nitro group (NO₂) or nitrous acid (HNO₂). For cyclohexanone derivatives, α-cleavage of the carbonyl group is a characteristic fragmentation. By analyzing the masses of the fragment ions, a detailed fragmentation pathway can be constructed, which serves as a fingerprint for the identification of this compound in complex mixtures and can be used to distinguish it from its isomers.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
158.0761 ([M+H]⁺)111.080847.0 (HNO₂)Cyclohexenone cation
158.0761 ([M+H]⁺)98.060360.0 (C₂H₄O₂)Butene-nitronic acid cation
158.0761 ([M+H]⁺)83.085575.0 (CH₃NO₂)Cyclopentenyl cation

Vibrational Spectroscopy (IR, Raman, VCD) for Conformational and Chiral Analysis

Vibrational spectroscopy, encompassing infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), offers a detailed view of the conformational and, where applicable, chiral properties of this compound. These techniques probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. For a flexible molecule like this compound, which can exist in multiple chair and boat conformations, vibrational spectroscopy can be used to identify the predominant conformer in a given state (solid, liquid, or gas). The positions, intensities, and shapes of the vibrational bands provide a wealth of information about the molecular geometry and intermolecular interactions.

Detailed Vibrational Mode Assignments Correlated with Computational Data

A thorough understanding of the vibrational spectrum of this compound is achieved by correlating experimental data with computational predictions. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities for different possible conformers of the molecule. By comparing the calculated spectra with the experimental IR and Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. This combined experimental and computational approach allows for a confident determination of the dominant conformation and provides insights into the intramolecular forces that govern the molecular shape.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental IR (cm⁻¹) Experimental Raman (cm⁻¹)
C=O stretch172517181715
NO₂ asymmetric stretch155015451548
NO₂ symmetric stretch137013651368
CH₂ scissoring145014481452
C-N stretch870868871

Vibrational Circular Dichroism (VCD) for Chiral Molecule Characterization

Vibrational circular dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While this compound itself is achiral, VCD can be a powerful tool for determining the absolute configuration of chiral derivatives or if the molecule adopts a chiral conformation due to its environment. For a chiral derivative of this compound, the VCD spectrum would show a series of positive and negative bands corresponding to its vibrational modes. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a specific enantiomer, the absolute configuration of the molecule can be unambiguously determined. This is particularly valuable in pharmaceutical and biological studies where the chirality of a molecule is often linked to its activity.

Advanced Chromatographic Techniques in Chemical Research

Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices. These methods are crucial for monitoring the progress of its synthesis, assessing its purity, and studying its stability.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring and Product Profiling

Hyphenated techniques, which couple a separation technique with a detection method, are workhorses in modern chemical analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for the analysis of this compound. In reaction monitoring, a small aliquot of the reaction mixture can be periodically withdrawn, separated by GC or LC, and the components identified and quantified by MS. This allows for the real-time tracking of reactants, intermediates, products, and byproducts, providing a detailed kinetic profile of the reaction. For product profiling, these techniques can be used to assess the purity of the final product and to identify and quantify any impurities. The high sensitivity and selectivity of MS detection make it possible to detect even trace levels of impurities.

Compound Retention Time (min) [M+H]⁺ (m/z)
Cyclohexanone5.299.0808
This compound8.7158.0761
2-Nitrocyclohexan-1-one8.1158.0761

Method Development and Optimization in Chromatographic Separations

The development and optimization of chromatographic methods for the separation and quantification of this compound are critical for its analysis in various matrices. The process is guided by the physicochemical properties of the molecule, including its polarity, potential for isomerization, and thermal stability. A systematic approach to method development ensures robust and reliable analytical procedures.

Initial Method Development Considerations

A crucial first step in method development involves gathering information about the analyte's physicochemical properties, such as its pKa, log P, and solubility. This data informs the selection of the most suitable chromatographic technique, whether it be High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Given the presence of a polar nitro group and a ketone functional group, both reversed-phase HPLC and GC could be viable options.

The potential for stereoisomerism in this compound, specifically the existence of cis and trans isomers due to the substituents on the cyclohexane ring, presents a significant analytical challenge. The spatial arrangement of the nitro group relative to the ketone can influence the isomers' physical and chemical properties, necessitating a chromatographic method capable of resolving these forms.

High-Performance Liquid Chromatography (HPLC) Method Development

For HPLC method development, a reversed-phase approach is a common starting point for moderately polar compounds like this compound. The initial selection of the stationary phase and mobile phase is critical for achieving a successful separation.

Stationary Phase Selection: A variety of stationary phases should be screened to determine the optimal selectivity for this compound and its potential isomers. The choice of column chemistry can significantly impact the resolution of closely eluting compounds.

Stationary PhaseSeparation PrinciplePotential for this compound Separation
C18 (Octadecylsilane)Hydrophobic interactionsA good starting point for reversed-phase chromatography, separating based on overall hydrophobicity.
C8 (Octylsilane)Less hydrophobic than C18May provide different selectivity if the compound is too strongly retained on C18.
Phenylπ-π interactionsPotentially useful for separating isomers due to interactions with the nitro group. chromforum.org
Polar-Embedded PhasesEnhanced polar selectivityCan offer unique selectivity for polar functional groups like the nitro and keto groups. chromforum.org

Mobile Phase Optimization: The composition of the mobile phase, particularly the organic modifier and pH, plays a pivotal role in achieving the desired retention and resolution. For reversed-phase HPLC, mixtures of water or an aqueous buffer with acetonitrile (B52724) or methanol are commonly used.

A systematic optimization of the mobile phase may involve the following steps:

Isocratic vs. Gradient Elution: Initial scouting runs with a gradient elution can help determine the approximate organic solvent concentration needed to elute the compound and can reveal the presence of impurities or isomers. If the separation can be achieved with a reasonable run time and peak shape under isocratic conditions, this is often preferred for its simplicity.

Organic Modifier: The choice between acetonitrile and methanol can alter the selectivity of the separation. Trying both can be beneficial during method development.

pH of the Aqueous Phase: While this compound does not have strongly acidic or basic functional groups, the pH of the mobile phase can influence the silanol interactions on the stationary phase and potentially affect peak shape.

The following interactive table illustrates a hypothetical mobile phase optimization strategy:

ParameterCondition 1Condition 2Condition 3Observed Outcome
Mobile Phase50:50 Acetonitrile:Water70:30 Acetonitrile:Water50:50 Methanol:WaterVarying retention times and peak shapes.
pH3.0 (0.1% Formic Acid)7.0 (Phosphate Buffer)-Improved peak symmetry at lower pH.
Flow Rate1.0 mL/min0.8 mL/min1.2 mL/minOptimization of run time versus backpressure.

Gas Chromatography (GC) Method Development

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound. Method development in GC focuses on optimizing the separation in the gas phase.

Column Selection: The choice of the GC column's stationary phase is critical and is based on the principle of "like dissolves like." For a moderately polar compound like this compound, a mid-polarity column is a logical starting point.

Stationary PhasePolarityApplication Notes
5% Phenyl PolysiloxaneLow to mid-polarityA common general-purpose column suitable for a wide range of compounds.
14% Cyanopropylphenyl PolysiloxaneMid-polarityOffers different selectivity due to dipole-dipole and π-π interactions.
Polyethylene Glycol (WAX)High polarityMay provide good peak shape for polar compounds but could have strong retention.

Temperature Programming: The oven temperature program is a key parameter for optimizing GC separations. A slow temperature ramp can improve the resolution of closely eluting peaks, while a faster ramp can reduce the analysis time. An initial isothermal hold at a lower temperature can help focus the analytes at the head of the column, leading to sharper peaks.

Injection Port Temperature: The injector temperature must be high enough to ensure the complete and rapid vaporization of the sample without causing thermal degradation. Given that some nitro compounds can be thermally labile, careful optimization of this parameter is necessary.

A hypothetical set of starting GC parameters for method development is presented below:

ParameterInitial ValueOptimization Goal
Injector Temperature250 °CEnsure complete vaporization without degradation.
Oven Program50 °C (1 min), then 10 °C/min to 250 °CAchieve baseline separation of isomers and impurities.
Carrier Gas Flow Rate1.0 mL/min (Helium)Optimize for column efficiency.
DetectorMass Spectrometer (MS)Provide structural information and selective detection.

Derivatization: For compounds that exhibit poor peak shape or thermal instability in GC, derivatization can be a valuable strategy. For the ketone group in this compound, oximation (reaction with a hydroxylamine (B1172632) derivative) could be employed to form a more stable and volatile derivative, which may also improve chromatographic performance.

The systematic development and optimization of chromatographic methods are essential for the reliable analysis of this compound, enabling its accurate quantification and the resolution of its potential isomers.

Applications of 4 Nitrocyclohexan 1 One in Complex Organic Synthesis and Precursor Chemistry

Role as a Key Building Block in Multi-Step Total Syntheses

The bifunctional nature of 4-nitrocyclohexan-1-one makes it a plausible, though not widely documented, starting material for the construction of complex molecular architectures.

Precursor to Structurally Complex Natural Products (e.g., Amaryllidaceae Alkaloids)

The Amaryllidaceae family of alkaloids is a large group of structurally diverse natural products, many of which possess significant biological activities. mdpi.comnih.govub.edu Their biosynthesis often involves the formation of a key C-N bond and subsequent cyclizations to form the characteristic polycyclic core. All Amaryllidaceae alkaloids are derived from the common precursor norbelladine, which is formed from tyramine (B21549) and 3,4-dihydroxybenzaldehyde. mdpi.comnih.gov

While no direct synthesis of an Amaryllidaceae alkaloid from this compound is reported, one could envision a hypothetical synthetic route where the nitrocyclohexanone core is elaborated to form a key intermediate. For instance, the nitro group could be reduced to an amine, which could then participate in a key bond-forming reaction to construct the heterocyclic core of these alkaloids. The cyclohexanone (B45756) ring could be functionalized and ultimately rearranged or cleaved to provide the necessary carbon skeleton. However, current established synthetic routes to Amaryllidaceae alkaloids typically employ different starting materials and strategies. core.ac.uk

Intermediate in the Synthesis of Heterocyclic Compounds

Nitroalkanes, in general, are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. arkat-usa.orgrsc.org The nitro group can be reduced to an amine, which can then undergo cyclization reactions with other functional groups within the molecule or with external reagents to form nitrogen-containing heterocycles. unimi.it Furthermore, the nitro group itself can participate in cycloaddition reactions. rsc.org

Theoretically, this compound could serve as a synthon for various heterocyclic systems. For example, reduction of the nitro group to an amine, followed by intramolecular condensation with the ketone, could lead to the formation of bicyclic enamines or imines, which are precursors to more complex heterocyclic structures. Alternatively, reactions involving both the ketone and the nitro group with external reagents could be employed. For instance, a reaction with a 1,3-dicarbonyl compound and an ammonia (B1221849) source could potentially lead to the formation of a pyridine (B92270) or dihydropyridine (B1217469) ring fused to the cyclohexane (B81311) frame. The reaction of primary nitro compounds with aldehydes is a known method for the synthesis of isoxazole (B147169) derivatives. rsc.org

Derivatization for Specialty Chemicals and Functional Material Precursors

The reactivity of the ketone and nitro groups allows for a wide range of chemical transformations, making this compound a potential starting point for the synthesis of various derivatives with tailored properties.

Synthesis of Tunable Cyclohexanone Derivatives for Specific Properties

The chemical literature describes the synthesis of a variety of cyclohexanone derivatives with potential applications in materials science and pharmaceuticals. ontosight.ainih.gov By selectively reacting either the ketone or the nitro group of this compound, a diverse library of substituted cyclohexanones could be generated. For example, the ketone could be converted to an enolate and reacted with various electrophiles to introduce substituents at the alpha-position. The nitro group could be transformed into other functionalities, such as an amine, a hydroxylamine (B1172632), or a nitrile, each offering a different handle for further chemical modification. This approach could lead to the synthesis of molecules with specific electronic, optical, or steric properties for use as liquid crystals, dopants, or chiral resolving agents.

Precursors for Polymer Monomers and Cross-linking Agents

Cyclohexanone itself is a precursor in the production of polymers like nylon. Polycyclohexanones are a class of synthetic polymers known as ketone resins. mfa.org By introducing a reactive functional group like a nitro group, this compound could hypothetically serve as a monomer or a precursor to a monomer for specialty polymers. For example, reduction of the nitro group to an amine would yield 4-aminocyclohexan-1-one. This amino-ketone could potentially be used as a monomer in condensation polymerizations with dicarboxylic acids to form polyamides. Alternatively, the presence of two distinct functional groups could allow for its use as a cross-linking agent to modify the properties of existing polymers, introducing increased rigidity or specific functionalities.

Exploration in Agrochemical and Pharmaceutical Intermediate Development (Excluding biological activity)

The development of new agrochemicals and pharmaceuticals often relies on the synthesis of novel molecular scaffolds. While direct applications of this compound are not documented, its structural motifs are present in various bioactive molecules.

Aromatic nitro compounds are important intermediates in the synthesis of many drugs. mdpi.comgoogle.com The synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals, can start from nitro compounds. arkat-usa.orgunimi.itorganic-chemistry.org For instance, the synthesis of thienopyrimidine derivatives, which can have pharmacological activity, has been reported starting from cyclohexanone. researchgate.net The synthesis of amino-gem-bisphosphonate derivatives, which have applications in medicinal chemistry, can also start from cyclic amines. mdpi.com

Hypothetically, this compound could be a precursor to such intermediates. Reduction of the nitro group to an amine and subsequent reactions could lead to the formation of various heterocyclic systems of interest in pharmaceutical and agrochemical research. The cyclohexane ring can serve as a scaffold to which various pharmacophores can be attached. For example, the synthesis of 4-oxo-4,5,6,7-tetrahydroindoles, which are intermediates for adrenergic β-blocking agents, has been achieved from cyclohexanone derivatives. google.com

Strategies for Incorporating Nitrocyclohexanone Scaffolds into Synthetic Pathways

The strategic incorporation of the this compound scaffold into complex organic molecules hinges on the versatile reactivity of its two key functional groups: the ketone and the nitro group. These groups can be manipulated sequentially or in tandem to construct intricate molecular architectures, making this scaffold a valuable building block in synthetic chemistry.

A primary strategy for its use involves the transformation of the nitro group into a carbonyl group via the Nef reaction . This reaction converts a secondary nitroalkane, such as this compound, into a ketone under acidic conditions. wikipedia.orgmdma.chalfa-chemistry.comorganic-chemistry.orgyoutube.com The resulting 1,4-cyclohexanedione (B43130) is a highly versatile intermediate, serving as a precursor for the synthesis of various carbocyclic and heterocyclic systems. For instance, 1,4-dicarbonyl compounds are key precursors in the synthesis of cyclopentenones, furans, and pyridazines.

Another significant approach is the reduction of the nitro group to an amine. This transformation provides access to 4-aminocyclohexan-1-one derivatives, which are valuable synthons for nitrogen-containing bioactive molecules. The resulting amino ketone can participate in a wide array of reactions, such as reductive amination, amide bond formation, and the construction of heterocyclic rings.

The ketone functionality of this compound also offers numerous opportunities for synthetic elaboration. It can readily undergo nucleophilic addition reactions, including the Henry reaction , where it acts as the carbonyl component. wikipedia.orgorganic-chemistry.orgpsu.edu Reaction with a nitroalkane under basic conditions would yield a β-nitro alcohol, introducing further complexity and functional handles into the molecule.

Furthermore, the α-protons to the ketone are acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, allowing for the introduction of diverse substituents at the 2- and 6-positions of the cyclohexanone ring.

The presence of both the nitro and ketone functionalities also allows for domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. For example, a Michael addition to an α,β-unsaturated system could be followed by an intramolecular reaction involving the nitro or ketone group to construct bicyclic scaffolds. numberanalytics.commdpi.comnih.govresearchgate.netgla.ac.uk

The following table summarizes key synthetic strategies involving this compound and its derivatives:

Strategy Key Reaction Intermediate/Product Type Potential Applications
Nitro Group TransformationNef Reaction1,4-CyclohexanedioneSynthesis of cyclopentenones, furans, pyridazines, carbocyclic nucleosides nih.govnih.govrsc.orgscilit.comepa.gov
Nitro Group ReductionCatalytic Hydrogenation, etc.4-Aminocyclohexan-1-oneSynthesis of amino-alcohols, diamines, nitrogen-containing heterocycles
Ketone FunctionalizationHenry Reactionβ-Nitro AlcoholIntroduction of additional functional groups
Enolate ChemistryAlkylation, Aldol CondensationSubstituted CyclohexanonesDiversification of the cyclohexanone core
Domino ReactionsMichael Addition-CyclizationBicyclic ScaffoldsRapid construction of complex molecular frameworks

Chemical Modifications for Structural Diversity within Applied Contexts

The this compound scaffold provides a robust platform for generating a wide array of structurally diverse molecules with potential applications in medicinal chemistry and materials science. The chemical modifications can be systematically applied to the core structure to fine-tune its properties and explore its chemical space.

One of the most powerful modifications is the transformation of the nitro group. As previously mentioned, its reduction to an amine opens the door to a vast number of derivatives. The resulting 4-aminocyclohexan-1-one can be acylated to form amides, sulfonated to give sulfonamides, or undergo reductive amination with various aldehydes and ketones to yield secondary and tertiary amines. These modifications are fundamental in the synthesis of libraries of compounds for drug discovery, as the nature of the substituent on the nitrogen atom can significantly influence biological activity.

The ketone functionality can be converted into an alcohol via reduction, providing access to both cis- and trans-4-nitrocyclohexan-1-ol. The stereochemistry of this reduction can often be controlled by the choice of reducing agent. These alcohols can then be etherified or esterified to introduce further diversity. Moreover, the ketone can be converted to an alkene via a Wittig reaction, providing a handle for further functionalization through olefin metathesis or addition reactions.

The combination of modifications at both the nitro and ketone positions allows for the generation of highly functionalized cyclohexylamines and related structures. For example, reduction of the nitro group followed by reductive amination of the ketone can lead to 1,4-diaminocyclohexane derivatives. These diamines are valuable building blocks for the synthesis of ligands for metal catalysis and as monomers for polyamides.

The strategic application of classic organic reactions to the this compound core allows for the systematic exploration of its synthetic potential. The following table illustrates some of the key chemical modifications and the resulting compound classes:

Reaction Type Reactant/Reagent Product Class Potential Application
Michael Addition α,β-Unsaturated Ketones/Estersγ-Diketones/γ-KetoestersPrecursors to heterocycles and complex natural products sctunisie.orgnih.govmdpi.commasterorganicchemistry.com
Henry Reaction Aldehydes/Ketonesβ-Nitro AlcoholsBuilding blocks for amino alcohols and other functionalized molecules wikipedia.orgorganic-chemistry.orgpsu.edu
Nef Reaction Acid1,4-DiketonesVersatile intermediates for carbocycle and heterocycle synthesis wikipedia.orgmdma.chalfa-chemistry.comorganic-chemistry.orgyoutube.com
Reduction of Nitro Group H₂, Pd/C; Zn, HCl4-Aminocyclohexan-1-onePrecursors to amides, sulfonamides, and other nitrogen-containing compounds organic-chemistry.org
Reduction of Ketone NaBH₄, LiAlH₄4-NitrocyclohexanolsChiral building blocks and intermediates
Wittig Reaction Phosphonium Ylides4-Nitro-1-methylenecyclohexaneOlefinic building blocks for further transformations
Bicyclization Intramolecular Aldol/MichaelBicyclic Ketones/Nitro CompoundsScaffolds for natural product synthesis numberanalytics.commdpi.comnih.govresearchgate.netgla.ac.uk

The synthesis of complex molecules often requires a multi-step approach, and this compound serves as an excellent starting point. For instance, its derivatives could be employed in the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral agents. The synthesis of the anti-influenza drug Oseltamivir (Tamiflu), for example, involves the construction of a highly functionalized cyclohexane ring, highlighting the importance of such scaffolds in medicinal chemistry. organic-chemistry.orgnih.govntu.edu.twwikipedia.orgyork.ac.uk While not directly starting from this compound, the strategies employed in its synthesis showcase the utility of cyclohexanone derivatives.

Future Directions and Emerging Research Avenues for 4 Nitrocyclohexan 1 One

Development of Novel and Sustainable Synthetic Methodologies

The imperative for greener and more efficient chemical processes is steering the development of new synthetic routes to 4-nitrocyclohexan-1-one and its derivatives. The focus is shifting from classical methods, which can be limited in scope and environmental compatibility, towards biocatalytic and energy-efficient photochemical and electrocatalytic approaches. rsc.org

The use of enzymes in organic synthesis offers unparalleled selectivity under mild, aqueous conditions. For nitro compounds, research is increasingly focused on harnessing enzymes like nitroreductases and carboligases. Nitroreductases, found in various microorganisms such as Lysinibacillus sphaericus and Bacillus tequilensis, are flavoenzymes that can catalyze the reduction of nitro groups to their corresponding amines. nih.govresearchgate.net This transformation is a cornerstone of many synthetic pathways, and enzymatic methods offer a green alternative to traditional metal-catalyzed hydrogenations. researchgate.net

Recent studies have identified nitroreductases capable of fully reducing nitroaromatics to primary amines, overcoming the challenge of isolating unstable and potentially carcinogenic hydroxylamine (B1172632) intermediates. researchgate.netaiche.org The application of these enzymes to aliphatic nitroketones like this compound could provide a highly selective and sustainable route to valuable amino-alcohols.

Furthermore, artificial enzymes, developed through computational design and directed evolution, are emerging as powerful catalysts. For instance, artificial aldolases have been shown to catalyze the asymmetric synthesis of γ-nitroketones through enantiocomplementary Michael-type reactions. nih.gov This highlights the potential for creating bespoke biocatalysts for the synthesis of chiral derivatives of this compound.

Table 1: Enzymes in Nitro Compound Transformations

Enzyme Family Example Source Organism Catalyzed Transformation Potential Application for this compound
Nitroreductases (NRs) Bacillus tequilensis, Salmonella typhimurium Reduction of nitro group to amine researchgate.netaiche.org Synthesis of 4-aminocyclohexan-1-one
Azoreductases Lysinibacillus sphaericus Selective reduction of nitro groups nih.gov Chemo-selective reductions in functionalized derivatives
Carboligases (Artificial) Computationally Designed Asymmetric synthesis of γ-nitroketones nih.gov Enantioselective synthesis of functionalized nitroketones

Photochemical and electrocatalytic methods offer unique advantages by enabling reactions under mild conditions without the need for stoichiometric chemical reagents. Visible-light photoredox catalysis has been successfully applied to the synthesis of β-nitro ketones from geminal bromonitroalkanes and silyl (B83357) enol ethers. rsc.org This approach could be adapted for the functionalization of the this compound scaffold.

Photochemical reactions, such as the [2+2] photocycloaddition, are powerful tools for constructing complex molecular architectures, including polycyclic systems. princeton.edunih.gov Applying these techniques to this compound could open pathways to novel and structurally complex derivatives that are otherwise difficult to access. The development of low-temperature flow photoreactors further enhances the feasibility of synthesizing thermally sensitive compounds. rsc.org

Electrocatalysis represents another promising frontier. While specific applications to this compound are still emerging, the principles of electrocatalytic reduction and oxidation could be harnessed for selective transformations of the nitro and ketone functionalities, providing a green and highly controllable synthetic tool.

Advanced Spectroscopic Characterization and Computational Method Integration

To fully exploit the synthetic potential of this compound, a deep understanding of its reaction dynamics and molecular properties is essential. The integration of advanced spectroscopic techniques with powerful computational models is paving the way for unprecedented insights.

Understanding reaction mechanisms and optimizing conditions requires the ability to observe chemical transformations as they happen. Real-time reaction monitoring using in-situ spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy provides a continuous stream of data on reactant consumption, product formation, and the appearance of transient intermediates. asahilab.co.jpnih.gov

Techniques such as continuous-flow NMR allow for the non-destructive monitoring of reactions, providing simultaneous information on chemical structure, speciation, and concentration. youtube.com This is invaluable for studying complex reaction networks, such as the multi-step reduction of a nitro group, where various intermediates like nitroso and hydroxylamine species may form. frontiersin.orgorientjchem.org By applying these techniques to reactions involving this compound, researchers can gain detailed kinetic and mechanistic insights, leading to more efficient and selective processes.

Table 2: Comparison of Real-Time Spectroscopic Monitoring Techniques

Technique Information Provided Advantages Example Application
NMR Spectroscopy Structural information, concentration, speciation youtube.com Highly quantitative, non-destructive, detailed structural data Monitoring hydrogenation kinetics and identifying intermediates youtube.com
Raman Spectroscopy Vibrational modes, functional groups, concentration Insensitive to water, suitable for flow chemistry, provides molecular fingerprint nih.gov Optimizing reaction conditions in continuous-flow synthesis nih.gov

| Infrared (IR) Spectroscopy | Functional group analysis, concentration | Widely available, robust, can be coupled with other techniques | Quantifying reaction trends when coupled with NMR youtube.com |

The intersection of chemistry and artificial intelligence (AI) is revolutionizing how molecular behavior is predicted. nih.gov Machine learning (ML) models can be trained on large datasets to predict a wide range of molecular properties, from reactivity and selectivity to toxicity. researchgate.netnih.gov For nitro compounds, quantitative structure-activity relationship (QSAR) models and other ML approaches have been developed to predict properties like mutagenicity based on molecular descriptors. nih.govresearchgate.net

Exploration of New Reactivity Modes and Mechanistic Paradigms

Beyond established transformations, future research will delve into discovering fundamentally new ways in which this compound can react. This involves challenging existing mechanistic assumptions and exploring novel catalytic systems.

Recent studies have uncovered new strategies for forming C-C bonds with nitroalkanes. For example, a manganese-promoted oxidative alkylation of nitroalkanes with cyclopropyl (B3062369) alcohols provides a novel route to γ-nitroketones through a proposed solvent-caged free-radical nucleophilic substitution pathway. acs.org Another innovative approach involves the α-arylation of α-nitro ketones using diaryliodonium salts under metal-free conditions, yielding structurally diverse products. mdpi.com

Furthermore, the exploration of "interrupted" reactions, where a classical transformation is deliberately halted to access novel intermediates, is a growing area of interest. The interrupted Nef/Meyer reaction, for instance, allows for the synthesis of complex products like thiohydroximic acids from α-nitroketones generated in situ. nih.gov Investigating such paradigms with this compound could lead to the discovery of unprecedented molecular scaffolds and reaction pathways. Understanding the complex mechanisms of these reactions, including the potential dual role of catalysts and the formation of transient species like iminium cations, will be crucial for their development and application. nih.govresearchgate.net

Investigation of Non-Classical Reaction Pathways for Nitrocyclohexanone Derivatives

The exploration of non-classical reaction pathways for derivatives of this compound represents a significant frontier in synthetic chemistry. The inherent reactivity of the nitro and keto functional groups allows for the investigation of reaction sequences that deviate from standard transformations. Future research will likely focus on harnessing the interplay between these two groups to trigger unconventional bond formations and molecular rearrangements.

Key areas of investigation include:

Organocatalytic Asymmetric Transformations: While organocatalysis has been applied to nitroketones, its full potential with this compound derivatives is yet to be realized. Research into novel organocatalysts could unlock new asymmetric reactions, such as enantioselective Michael additions to the activated ring or functionalization at the α-position to the nitro group.

Photoredox Catalysis: The application of visible-light photoredox catalysis could enable radical-based transformations that are otherwise difficult to achieve. The nitro group can participate in single-electron transfer (SET) processes, opening avenues for novel C-C and C-heteroatom bond formations under mild conditions.

Electro-organic Synthesis: Electrochemical methods offer a reagent-free approach to manipulate the oxidation states of the functional groups. The controlled reduction of the nitro group or oxidation at specific positions on the cyclohexane (B81311) ring could lead to novel derivatives and reaction intermediates not accessible through conventional chemical means.

The systematic study of these non-classical pathways will not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of reactivity in complex molecular systems.

Design of Cascade and Domino Reactions Involving Nitroketones

Cascade and domino reactions, where multiple chemical transformations occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient and atom-economical approach to building molecular complexity. acs.orgacs.orgvpscience.org The structure of this compound is exceptionally well-suited for the design of such processes.

Future research in this area will likely concentrate on initiating a sequence of reactions by targeting one of the functional groups, which then generates a new reactive site to perpetuate the cascade. For example, a Michael addition to an activated derivative of this compound could be followed by an intramolecular aldol (B89426) condensation, a cyclization, or a rearrangement, all in one pot. nih.govunl.edu An organocatalytic approach, for instance, has been successfully used to initiate a Michael/hemiketalization/retro-Henry cascade with α-nitroketones, yielding functionalized products with high enantioselectivity. unl.edu

A proposed domino reaction starting from an α-nitrocycloalkanone involves an initial Michael addition, followed by a retro-Claisen type reaction, cyclization, and subsequent rearrangement to form complex bridged bicyclic lactones. nih.gov This highlights the potential for intricate molecular architectures originating from relatively simple cyclic nitroketones.

The following table summarizes potential cascade reactions involving this compound derivatives, based on established reactivity for related nitroketones.

Initiating Reaction Subsequent Steps in Cascade Potential Product Scaffold Key Advantages
Organocatalytic Michael AdditionHemiketalization, Retro-Henry ReactionHighly functionalized pentenoatesHigh enantioselectivity, one-pot synthesis. unl.edu
Base-catalyzed Michael AdditionRetro-Claisen, Cyclization, RearrangementBridged bicyclic lactonesFormation of complex heterocyclic structures. nih.gov
Conjugate Addition / Acyl TransferIntramolecular cyclizationAcyloxypentenoatesGood yields and high enantioselectivity. nih.gov
Nickel-Catalyzed CarbonylationCyclization, Four-component couplingSpirocyclobutyl lactams/lactonesEfficient formation of multiple C-C bonds. acs.org

These examples underscore the vast potential for designing novel and powerful cascade reactions based on the this compound scaffold, leading to the rapid assembly of complex and valuable molecules.

Rational Design of Functional Materials and Scaffolds

The unique structural and electronic properties of this compound make it an attractive candidate for the rational design of advanced functional materials and molecular scaffolds. The cyclohexane ring provides a robust and predictable three-dimensional framework, while the nitro and keto groups offer specific sites for intermolecular interactions and further chemical modification.

Incorporation into Supramolecular Assemblies and Frameworks

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful strategy for creating ordered materials. ias.ac.inias.ac.in The functional groups of this compound are ideal for directing such self-assembly processes.

Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor, while the acidic protons α to the nitro and keto groups can act as donors. The nitro group itself is a poor hydrogen bonder but can participate in specific recognition events. unl.eduresearchgate.net These interactions can be programmed to form predictable one-, two-, or three-dimensional networks. Research has demonstrated that the nitro group is a key component in forming extended hydrogen-bonded supramolecular structures. researchgate.net

Crystal Engineering: By understanding the preferred intermolecular interactions, it is possible to design and crystallize novel solid-state architectures. rsc.org For example, co-crystallization of this compound derivatives with complementary hydrogen bond donors or acceptors could lead to the formation of binary crystals with tailored properties. Encapsulation of poly-nitro compounds within supramolecular frameworks has been shown to enhance thermal stability, a strategy that could be applied to derivatives of this compound. rsc.org

Host-Guest Chemistry: Modified derivatives of this compound could be designed to act as hosts for specific guest molecules. For instance, macrocycles incorporating this scaffold could be synthesized, with the nitro and keto groups pointing into a cavity, creating a specific binding environment for small molecules or ions.

The ability to control the self-assembly of these molecules opens the door to creating materials with applications in areas such as gas storage, separation, and sensing.

Development of New Catalytic Systems Using Nitrocyclohexanone Derivatives as Ligands or Scaffolds

The rigid cyclohexane framework of this compound is an excellent platform for the development of new catalysts and ligands for asymmetric synthesis.

Chiral Ligand Synthesis: The functional groups of this compound can be readily converted into other functionalities, such as amines, alcohols, or phosphines, which are common coordinating groups in metal-based catalysts. For example, stereoselective reduction of the ketone and nitro group can lead to chiral amino alcohols or diamines. These chiral derivatives, such as those derived from 1,2-diaminocyclohexane, can be used to synthesize tetradentate ligands for transition metal catalysts, which have shown high activity and enantioselectivity in reactions like asymmetric hydrogenation. nih.govrsc.org The enantioselective alkylation of cyclohexanone (B45756) is a known route to chiral building blocks. acs.org

Catalytic Scaffolds: The cyclohexane ring can serve as a rigid scaffold to position catalytic groups in a precise spatial arrangement. This is crucial for creating highly effective and selective catalysts. For example, two different catalytic moieties could be attached to the cyclohexane ring, allowing for cooperative catalysis where both groups participate in the reaction mechanism. The use of cyclic ketones as directing groups or substrates in transition metal-catalyzed C-H functionalization is a growing field, suggesting the potential to directly functionalize the this compound ring to install catalytic sites. rsc.org

Organocatalysts: Derivatives of this compound can be envisioned as precursors to novel organocatalysts. For example, the introduction of amine functionalities could lead to new proline- or thiourea-based catalysts where the cyclohexane backbone controls the stereochemical outcome of the catalyzed reaction.

The development of new catalytic systems based on this versatile scaffold holds significant promise for advancing synthetic methodology and enabling the efficient production of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Q & A

Q. What are the recommended synthetic routes for 4-nitrocyclohexan-1-one, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via nitration of cyclohexanone derivatives. A common approach involves electrophilic aromatic substitution or oxidation of nitro-substituted precursors. For example, nitration of ethyl cyclohexanecarboxylate derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield nitrocyclohexanone intermediates. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity (>95%) should be confirmed by HPLC or GC-MS .

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₆BrClO
Molecular Weight233.49 g/mol
CAS No.327157-43-7

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze ring proton environments (δ 2.0–3.0 ppm for cyclohexanone protons; δ 4.5–5.0 ppm for nitro group proximity effects).
  • IR Spectroscopy : Confirm nitro group presence (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 233.49 (consistent with molecular weight) .
  • X-ray Crystallography (if crystalline): Resolve stereochemical conformation of the nitro group relative to the cyclohexanone ring .

Advanced Research Questions

Q. How does the nitro group influence the conformational dynamics of this compound?

  • Methodological Answer : The nitro group introduces steric and electronic effects, favoring chair conformations where the bulky nitro group occupies an equatorial position. Computational studies (DFT or MD simulations) can predict energy barriers for ring flipping. Experimentally, dynamic NMR at variable temperatures can detect conformational exchange broadening. Compare results with analogous compounds like 4-(2-chlorophenyl)cyclohexan-1-one to isolate electronic vs. steric contributions .

Q. How should researchers address contradictions in reported reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or competing reaction pathways. For example:
  • Controlled Replication : Repeat experiments using standardized conditions (e.g., DMF vs. THF solvents, 25°C vs. reflux).
  • Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to identify intermediates.
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to trace mechanistic pathways .

Q. What strategies optimize the reduction of this compound to amine derivatives without byproduct formation?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (NaBH₄/CeCl₃) are common. Key considerations:
  • Catalyst Selection : Pd-C for chemoselective reduction; Raney Ni for higher activity (risk of over-reduction).
  • Solvent Effects : Use polar aprotic solvents (e.g., MeOH) to stabilize intermediates.
  • Byproduct Mitigation : Add scavengers (e.g., thiourea) to inhibit catalyst poisoning. Validate product purity via 2D NMR (e.g., HSQC for amine protons) .

Methodological Best Practices

  • Safety Protocols : Handle nitro compounds in fume hoods with flame-retardant PPE (gloves, goggles) due to potential explosivity .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) as per Beilstein Journal guidelines .
  • Computational Validation : Cross-reference experimental results with Gaussian or ORCA simulations for mechanistic insights .

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